molecular formula C6H9ClO2 B1334635 Tetrahydro-2H-pyran-4-carbonyl chloride CAS No. 40191-32-0

Tetrahydro-2H-pyran-4-carbonyl chloride

Cat. No.: B1334635
CAS No.: 40191-32-0
M. Wt: 148.59 g/mol
InChI Key: RYGUCYSSMOFTSH-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-carbonyl chloride is an organic compound with the molecular formula C6H9ClO2. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydro-2H-pyran-4-carbonyl chloride can be synthesized through the reaction of tetrahydro-2H-pyran-4-carboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form various derivatives, which can then interact with biological targets or undergo further chemical transformations. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in the synthesis of a wide range of compounds.

Biological Activity

Tetrahydro-2H-pyran-4-carbonyl chloride (CAS Number: 40191-32-0) is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its pharmacokinetics, potential therapeutic applications, and relevant research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C₆H₉ClO₂
  • Molecular Weight : 148.5875 g/mol
  • Boiling Point : 85°C
  • Appearance : Colorless to almost colorless clear liquid
  • Purity : ≥97.0% (by GC, titration analysis)

Pharmacokinetics

The pharmacokinetic profile of this compound indicates its potential for biological activity:

  • Blood-Brain Barrier Permeability : The compound is classified as a BBB permeant, suggesting it can cross the blood-brain barrier effectively .
  • P-glycoprotein Substrate : It is not a substrate for P-glycoprotein, indicating it may have favorable absorption characteristics.
  • Cytochrome P450 Interaction : It does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), suggesting a lower risk of drug-drug interactions .

Biological Activity

Research indicates that tetrahydro-2H-pyran derivatives exhibit various biological activities:

  • Receptor Interactions :
    • Compounds with similar structures have shown selective binding to the translocator protein (TSPO), which is implicated in neuroinflammation and other neurological conditions. For instance, a related compound demonstrated high affinity for TSPO with an KiK_i value of 29 nM .
  • Therapeutic Potential :
    • The unique structure of tetrahydro-2H-pyran derivatives positions them as promising candidates for developing selective CB2 receptor agonists. These agonists are being explored for their potential in treating inflammatory and neuropathic pain .

Study on TSPO Ligands

A study highlighted the efficacy of tetrahydro-2H-pyran derivatives as TSPO ligands. The introduction of specific substituents significantly influenced receptor affinity and selectivity. For example, modifications in the aryl substituents led to varying affinities for TSPO versus CB1 receptors, indicating that structural modifications can optimize therapeutic effects .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Reaction of tetrahydro-pyran-4-carboxylic acid with thionyl chloride produces the corresponding acid chloride.
  • Subsequent reactions with diazomethane yield derivatives that exhibit notable biological activities.

The characterization of these compounds typically involves techniques such as NMR spectroscopy and GC analysis to confirm purity and structural integrity .

Summary Table of Biological Activities

Activity TypeDescriptionReference
BBB PermeabilityYes
P-gp SubstrateNo
CYP InhibitionNone
TSPO AffinityKi=29K_i=29 nM
CB2 Agonist PotentialSelective for anti-inflammatory effects

Properties

IUPAC Name

oxane-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGUCYSSMOFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383725
Record name Tetrahydro-2H-pyran-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40191-32-0
Record name Tetrahydro-2H-pyran-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-4-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Oxalyl chloride (170 μL, 1.94 mmol) and DMF (2 drops) were added to a solution of tetrahydro-2H-pyran-4-carboxylic acid (84 mg, 0.64 mmol) in DCM (4 mL) and stirred for 1.5 hours. The reaction was concentrated under vacuum affording tetrahydro-pyran-4-carbonyl chloride. This was used with no further purification or analysis.
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Synthesis routes and methods III

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The tetrahydropyran-4-carboxylic esters II required for the novel reaction can be obtained from diethyl tetrahydropyran-4,4-dicarboxylate (i. Chem. Soc. (1952), page 2268). The tetrahydropyran-4-carboxylic esters of the formula II can be obtained from the diethyl ester by hydrolysis using potassium hydroxide to give tetrahydropyran-4,4-dicarboxylic acid, subsequent thermal decarboxylation to give tetrahydropyran-4-carboxylic acid, subsequent reaction with thionyl chloride to give tetrahydropyran-4-carbonyl chloride and subsequent esterification with alcohols (J. Chem. Soc. (1930), p. 2525).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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